molecular formula C13H13NO2 B401816 N-(2-ethylphenyl)furan-2-carboxamide

N-(2-ethylphenyl)furan-2-carboxamide

Cat. No.: B401816
M. Wt: 215.25g/mol
InChI Key: PGWOIMHVHZYZIM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)furan-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of furan-2-carboxamide derivatives, which are recognized as valuable scaffolds in drug discovery due to their versatile biological activities and ability to modulate protein-protein interactions . The furan ring, an electron-rich heterocycle, can enhance the pharmacokinetic properties of lead compounds, potentially improving their solubility and bioavailability . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications for humans or animals. Researchers investigating multidrug resistance (MDR) in cancer may find this compound particularly relevant. Structurally similar 2,5-disubstituted furan derivatives have been extensively studied for their potent ability to inhibit P-glycoprotein (P-gp) . P-gp is an ATP-binding cassette transporter that is overexpressed in many cancer cells and actively effluxes chemotherapeutic agents, leading to treatment failure . Novel furan derivatives have shown promising results in overcoming P-gp-mediated MDR, effectively reversing resistance to drugs like doxorubicin in resistant cell lines such as MCF-7/ADR . Furthermore, the 2-ethylphenyl moiety incorporated into its structure suggests potential neurological research applications. The 2-phenethylamine scaffold is a fundamental building block in many neuroactive compounds . Furan-2-carboxamides derived from amines like 2,2-diphenylethan-1-amine have been synthesized and characterized for their relevance in developing psychoactive and neuroprotective agents . Consequently, this compound represents a promising hybrid molecule for researchers exploring new chemical entities in oncology and neuroscience.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25g/mol

IUPAC Name

N-(2-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

PGWOIMHVHZYZIM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carbonyl chloride is typically synthesized by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group of the carboxylic acid. The process is exothermic and requires controlled temperatures (0–5°C) to prevent side reactions.

Furan-2-carboxylic acid+SOCl2Furan-2-carbonyl chloride+SO2+HCl\text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

Amidation with 2-Ethylaniline

The acyl chloride is then reacted with 2-ethylaniline in the presence of a base, such as triethylamine (Et₃N), to neutralize the generated HCl and drive the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used as the solvent due to their inertness and ability to dissolve both reactants.

Furan-2-carbonyl chloride+2-EthylanilineEt3N, DCMThis compound+HCl\text{Furan-2-carbonyl chloride} + \text{2-Ethylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}

Key Reaction Parameters:

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 12–18 hours

  • Yield: 85–94% (depending on purity of starting materials)

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred for their ability to stabilize the transition state. A comparative study showed that DCM provides higher yields (94%) than THF (88%) due to better solubility of the acyl chloride.

Base Influence

Triethylamine is the base of choice, but alternative bases like pyridine or N,N-diisopropylethylamine (DIPEA) have been tested. Et₃N achieves near-quantitative yields due to its strong HCl-scavenging capacity and low steric hindrance.

Stoichiometric Ratios

A 1:1 molar ratio of furan-2-carbonyl chloride to 2-ethylaniline is optimal. Excess acyl chloride (1.2 equiv) marginally improves yields (by 3–5%) but complicates purification.

Alternative Synthetic Approaches

Direct Coupling Using Carbodiimides

In cases where acyl chloride is unstable, carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed. This method activates the carboxylic acid in situ, enabling amide bond formation without isolating the acyl chloride. However, yields are lower (70–75%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials at 100°C for 15 minutes achieved 82% yield, though scalability remains a challenge.

Purification and Characterization

Workup Procedures

The crude product is washed with 1N HCl to remove unreacted aniline, followed by saturated NaHCO₃ to eliminate residual acid. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

Chromatographic Purification

Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) yields >98% pure product. Recrystallization from ethanol/water (9:1) is an alternative for large-scale production.

Industrial Production Considerations

Scalability Challenges

  • Solvent Recovery: DCM’s low boiling point (40°C) facilitates distillation but raises safety concerns.

  • Waste Management: HCl gas must be scrubbed, and spent solvents require recycling.

Cost Analysis

ComponentCost per kg (USD)
2-Ethylaniline120–150
Furan-2-carboxylic acid90–110
Thionyl chloride50–70

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Acyl Chloride: Moisture must be rigorously excluded to prevent hydrolysis to furan-2-carboxylic acid.

  • N-Ethyl Group Oxidation: The ethyl substituent may oxidize under harsh conditions; inert atmospheres (N₂/Ar) are recommended.

Yield Optimization

  • Catalytic Additives: DMAP (4-dimethylaminopyridine) improves reaction rates by 20% through intermediate stabilization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Conventional Amidation9498High
Carbodiimide Coupling7595Moderate
Microwave-Assisted8297Low

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-ethylphenyl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via amide coupling between furan-2-carboxylic acid derivatives and 2-ethylaniline. A base (e.g., triethylamine) is used to neutralize HCl byproducts, and the reaction is conducted in anhydrous solvents like dichloromethane under reflux (60–80°C). Purification involves recrystallization or column chromatography .
  • Key Considerations : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess 2-ethylaniline (1.2–1.5 equivalents) improves conversion rates.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms the presence of the ethylphenyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2) and furan ring protons (δ ~6.3–7.5 ppm) .
  • FT-IR : Identifies amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 215.25 (C₁₃H₁₃NO₂) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Approach : Tools like Gaussian (DFT calculations) and SwissADME predict logP (~2.8), polar surface area (~49 Ų), and solubility (<0.1 mg/mL in water). These parameters guide pharmacokinetic studies .

Advanced Research Questions

Q. How does the ethyl substituent’s position (ortho vs. para) on the phenyl ring affect biological activity?

  • Comparative Analysis :

  • N-(2-ethylphenyl) vs. N-(3-ethylphenyl) : The ortho-substituted derivative shows enhanced lipophilicity (logP +0.3), improving membrane permeability but reducing aqueous solubility. In vitro assays against cancer cell lines (e.g., MCF-7) reveal 20% higher IC₅₀ for the ortho isomer .
  • Mechanistic Insight : Steric hindrance from the ortho-ethyl group may alter binding to hydrophobic enzyme pockets .

Q. What contradictions exist in reported biological activities of structurally analogous furan-carboxamides?

  • Case Study :

  • Antimicrobial Activity : N-(2,4-difluorophenyl)furan-2-carboxamide exhibits broad-spectrum activity (MIC: 4–8 µg/mL against S. aureus), while N-(4-methylphenyl) analogs show weak effects (MIC >64 µg/mL). This disparity highlights the critical role of electron-withdrawing substituents .
  • Data Limitations : Discrepancies arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and cell line selection .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Experimental Design :

  • Isotere Replacement : Substituting the furan oxygen with sulfur (benzothiophene analogs) increases metabolic resistance but reduces COX-2 inhibition by 40% .
  • Prodrug Approaches : Esterification of the carboxamide improves oral bioavailability in rodent models (AUC ↑35%) .

Methodological Recommendations

  • Crystallography : Use SHELXL for small-molecule refinement to resolve electron density ambiguities in the ethylphenyl moiety .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like COX-2 or EGFR, prioritizing poses with hydrogen bonds to the carboxamide group .

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